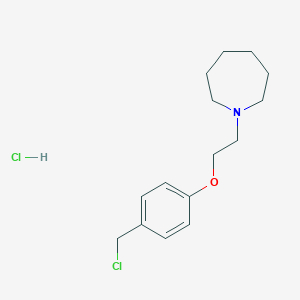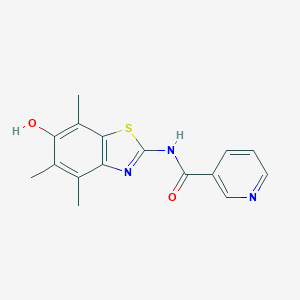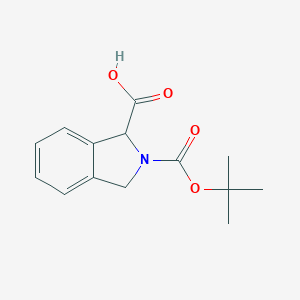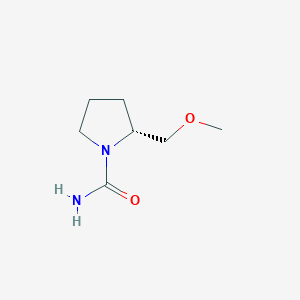
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, also known as SMMCP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves its interaction with the α7 nicotinic acetylcholine receptor. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of this receptor, which enhances its activity. This results in the release of neurotransmitters such as acetylcholine, which are involved in cognitive function and memory. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of proteins involved in cell growth and survival.
Biochemical And Physiological Effects
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide enhances cognitive function and memory by increasing the release of acetylcholine in the hippocampus. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide on this receptor without affecting other receptors in the brain. However, one limitation of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for research on (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. One area of interest is its potential therapeutic use in the treatment of Alzheimer's disease, which is characterized by a decline in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide's ability to enhance the release of acetylcholine in the hippocampus makes it a potential candidate for Alzheimer's disease treatment. Another area of interest is the development of more soluble forms of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, which would make it easier to administer in lab experiments. Finally, further research is needed to fully understand the mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves the reaction between (R)-2-(methoxymethyl)pyrrolidine and chloroformate. This reaction takes place in the presence of triethylamine and dimethylformamide. The resulting product is then treated with ammonia to obtain (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. The purity of the final product can be confirmed using high-performance liquid chromatography.
Scientific Research Applications
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been extensively studied in various scientific fields, including neuroscience and cancer research. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has also been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
In cancer research, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFOCMWWIATJJ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

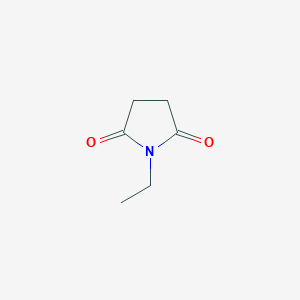
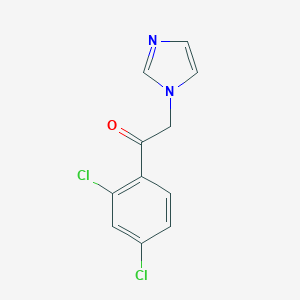

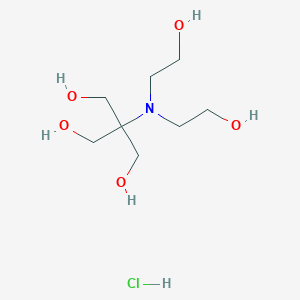
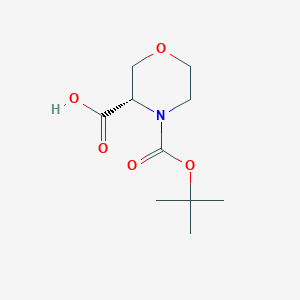
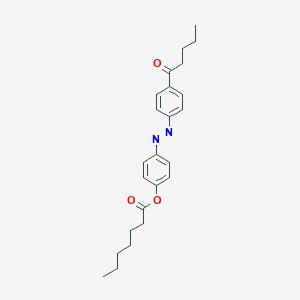

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

